molecular formula C20H17ClO3 B5776952 6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5776952
M. Wt: 340.8 g/mol
InChI Key: FCCINCXMYNBVHB-UHFFFAOYSA-N
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Description

6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a 3-methyl-2-butenyl group at the 7th position, and a phenyl group at the 4th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 3-methyl-2-butenyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol, forming the alkoxide ion.

    Coupling Reaction: The alkoxide ion then undergoes a nucleophilic substitution reaction with the 7-position of the chromen-2-one core, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It can be used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-13(2)8-9-23-19-12-18-16(10-17(19)21)15(11-20(22)24-18)14-6-4-3-5-7-14/h3-8,10-12H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCINCXMYNBVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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